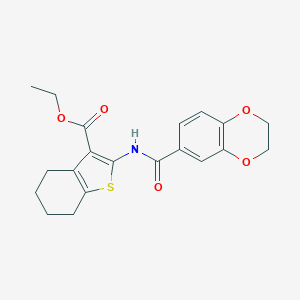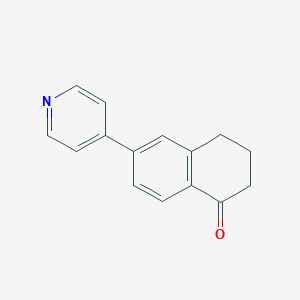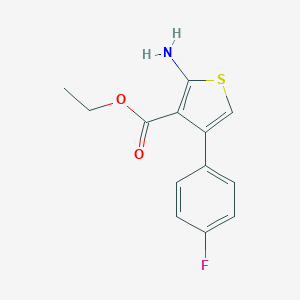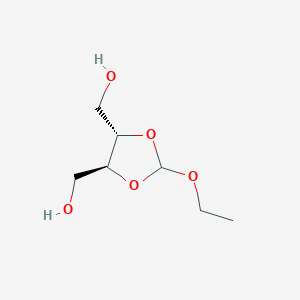
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-, also known as ethylenedioxydimethanol (EDDM), is a chemical compound that has been widely used in various scientific research applications. EDDM is a colorless liquid with a sweet odor and is soluble in water and organic solvents.
Wirkmechanismus
EDDM's mechanism of action is not well understood. However, it is believed that EDDM can act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking can increase the strength and durability of the resulting material.
Biochemical and Physiological Effects:
EDDM has low toxicity and is not considered to be a significant health hazard. However, exposure to EDDM can cause irritation to the eyes, skin, and respiratory tract. EDDM has also been shown to have a low potential for skin sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
EDDM has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, making it easy to obtain. EDDM is also stable under a wide range of conditions, allowing for its use in a variety of experimental settings. However, EDDM's low reactivity can also be a limitation, as it may require the use of additional catalysts or initiators to initiate the desired reaction.
Zukünftige Richtungen
There are several potential future directions for research involving EDDM. One area of interest is the development of new biodegradable polymers using EDDM as a crosslinking agent. EDDM's low toxicity and biocompatibility make it an attractive candidate for use in medical applications, such as drug delivery systems and tissue engineering. Additionally, further research is needed to better understand EDDM's mechanism of action and potential applications in other scientific fields.
Conclusion:
In conclusion, EDDM is a versatile and widely used chemical compound with numerous scientific research applications. Its low toxicity, stability, and low cost make it an attractive candidate for use in a variety of experimental settings. Further research is needed to fully understand EDDM's mechanism of action and potential applications in other scientific fields.
Synthesemethoden
EDDM can be synthesized by reacting ethylene glycol with acetaldehyde in the presence of a strong acid catalyst. The reaction proceeds through an intermediate step, where acetaldehyde forms a cyclic acetal with ethylene glycol, which then undergoes a ring-opening reaction to form EDDM.
Wissenschaftliche Forschungsanwendungen
EDDM has been extensively used in various scientific research applications, including as a crosslinking agent, a solvent, and a stabilizer. It is commonly used in the production of polyesters, polyurethanes, and epoxy resins. EDDM has also been used in the synthesis of biodegradable polymers and as a solvent in the extraction of natural products.
Eigenschaften
CAS-Nummer |
123125-18-8 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
Isomerische SMILES |
CCOC1O[C@H]([C@@H](O1)CO)CO |
SMILES |
CCOC1OC(C(O1)CO)CO |
Kanonische SMILES |
CCOC1OC(C(O1)CO)CO |
Synonyme |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



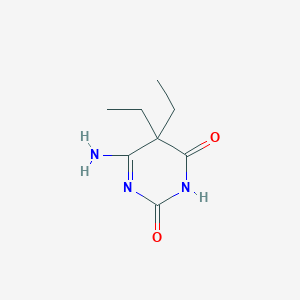
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
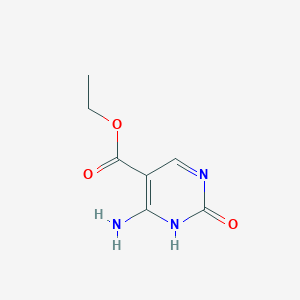
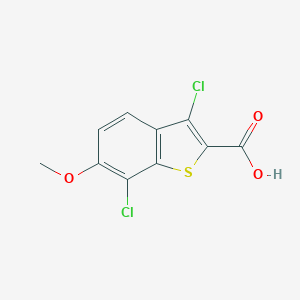
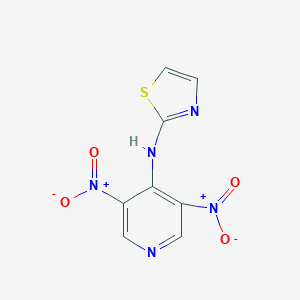

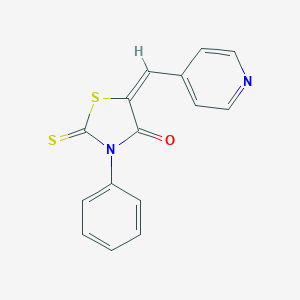
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
